P2X3 Homotrimeric Receptor Antagonist Potency: IC50 Values Across Human, Rat, and Guinea Pig Species
P2X3 antagonist 34 demonstrates potent inhibition of human, rat, and guinea pig P2X3 homotrimeric receptors with IC50 values of 25 nM, 92 nM, and 126 nM, respectively . In comparison, gefapixant exhibits an IC50 of ~30 nM at recombinant human P2X3 , eliapixant an IC50 of 8 nM , and sivopixant an IC50 of 4.2 nM [1]. While eliapixant and sivopixant show higher absolute potency at human P2X3, P2X3 antagonist 34 maintains nanomolar potency across three species relevant for preclinical efficacy and safety assessment.
| Evidence Dimension | Human P2X3 homotrimeric receptor antagonism (IC50) |
|---|---|
| Target Compound Data | 25 nM |
| Comparator Or Baseline | Gefapixant: ~30 nM; Eliapixant: 8 nM; Sivopixant: 4.2 nM |
| Quantified Difference | P2X3 antagonist 34 is 1.2× less potent than gefapixant, 3.1× less potent than eliapixant, and 5.9× less potent than sivopixant at hP2X3 |
| Conditions | In vitro recombinant human P2X3 receptor expressed in mammalian cells; α,β-meATP-stimulated calcium influx assay |
Why This Matters
Potency at hP2X3 defines the primary pharmacodynamic activity; while P2X3 antagonist 34 is not the most potent compound in the class, its potency is sufficient for robust target engagement and is balanced by superior selectivity.
- [1] Kai H, et al. Discovery of clinical candidate Sivopixant (S-600918): Lead optimization of dioxotriazine derivatives as selective P2X3 receptor antagonists. Bioorg Med Chem Lett. 2021;52:128384. doi:10.1016/j.bmcl.2021.128384. View Source
